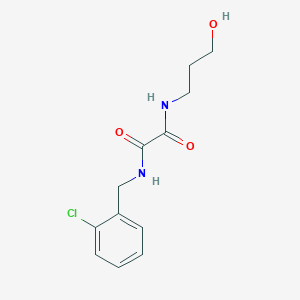
N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide
Übersicht
Beschreibung
N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide, also known as CHPED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In medicine, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In agriculture, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to inhibit the activity of chitinase, an enzyme that is essential for the growth and development of insects and fungi.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and pain, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In agriculture, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to have insecticidal and fungicidal properties, as well as improve plant growth and yield. In environmental science, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to remove heavy metals from contaminated soil and water.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide in lab experiments is its versatility. It can be used in a variety of assays and experiments, making it a valuable tool for researchers in various fields. It is also relatively easy to synthesize, which makes it accessible to researchers who may not have access to more complex compounds. However, one of the main limitations of using N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide is its potential toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to fully understand its potential side effects and toxicity in humans.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide. In medicine, further studies are needed to fully understand its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. It also has potential as an anti-cancer agent, and more research is needed to explore this possibility. In agriculture, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has potential as an alternative to traditional pesticides, and more research is needed to understand its efficacy and safety. Finally, in environmental science, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has potential as a tool for the remediation of contaminated soil and water, and more research is needed to explore this possibility.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide involves the reaction between 2-chlorobenzylamine and 3-chloropropane-1,2-diol in the presence of a base catalyst. The reaction takes place at a temperature of 80-85°C for 24-48 hours, resulting in the formation of N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been studied for its ability to remove heavy metals from contaminated soil and water.
Eigenschaften
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-10-5-2-1-4-9(10)8-15-12(18)11(17)14-6-3-7-16/h1-2,4-5,16H,3,6-8H2,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQZGGYJTBZWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367499 | |
| Record name | N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |
CAS RN |
6168-25-8 | |
| Record name | N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)



![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)
![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)

![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)